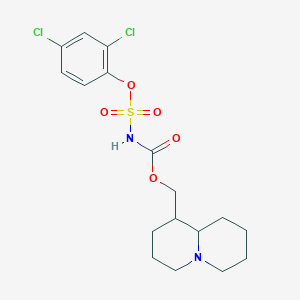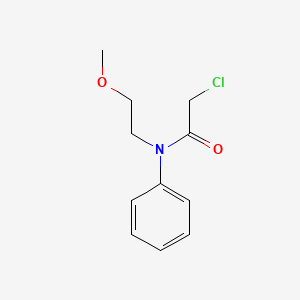
Sydowinin B
Overview
Description
Sydowinin B is a xanthone polyketide compound that has been isolated from the fungus Aspergillus sydowii. It is known for its unique chemical structure and various biological activities, including immunosuppressant properties .
Mechanism of Action
Target of Action
Sydowinin B, a natural compound isolated from Aspergillus sydowi, primarily targets the immune system . It has been found to exhibit immunosuppressant activity .
Mode of Action
This compound interacts with its targets by inhibiting certain immune responses. Specifically, it inhibits lipopolysaccharide (LPS) or concanavalin A-induced proliferation of isolated mouse splenic lymphocytes . This suggests that this compound may suppress the immune response by reducing the proliferation of immune cells.
Biochemical Pathways
Its immunosuppressive activity suggests that it may interfere with the signaling pathways involved in immune cell proliferation .
Result of Action
The primary molecular effect of this compound is the inhibition of immune cell proliferation . This results in a decrease in the immune response, which is why this compound is considered to have immunosuppressant activity . Additionally, this compound has been found to inhibit superoxide generation in, and elastase release from, isolated human neutrophils .
Biochemical Analysis
Biochemical Properties
Sydowinin B plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes involved in cellular metabolism, such as protein kinases and phosphatases. These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which allow this compound to bind to the active sites of these enzymes and modulate their activity .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis. Additionally, it has been shown to suppress the activation of immune cells, thereby exhibiting immunosuppressive properties .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active sites of protein kinases and phosphatases, inhibiting their activity and subsequently affecting downstream signaling pathways. This inhibition can result in the suppression of cell proliferation and the induction of apoptosis in cancer cells. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and immune cell activation. These temporal effects are crucial for understanding the potential therapeutic applications of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert immunosuppressive effects without causing significant toxicity. At higher doses, the compound can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where the beneficial effects of this compound are maximized at specific dosage ranges, beyond which adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It has been shown to affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle. Additionally, this compound can alter metabolite levels by modulating the activity of enzymes involved in the synthesis and degradation of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target cells and tissues, where it can exert its biochemical effects. The transport and distribution of this compound are critical for its therapeutic efficacy and potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Additionally, it can accumulate in the mitochondria, affecting cellular metabolism and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sydowinin B is typically isolated from the culture broth of Aspergillus sydowii. The fungus is grown in a suitable medium, and the compound is extracted using organic solvents such as ethyl acetate . The structure of this compound was established through chemical and spectroscopic data, confirming it as methyl-1,7-dihydroxy-3-hydroxymethyl-xanthone-8-carboxylate .
Industrial Production Methods: There is limited information on the industrial-scale production of this compound. the extraction from fungal cultures remains the primary method of obtaining this compound .
Chemical Reactions Analysis
Types of Reactions: Sydowinin B undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups present in this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as methylated or acetylated forms .
Scientific Research Applications
Sydowinin B has several scientific research applications:
Comparison with Similar Compounds
Sydowinin A: Another xanthone derivative isolated from Aspergillus sydowii, differing in the position of hydroxyl groups.
Sydowinol: A related compound with a similar structure but different functional groups.
Sydowic Acid: Another metabolite from Aspergillus sydowii with distinct chemical properties.
Uniqueness: Sydowinin B is unique due to its specific hydroxyl and carboxylate group positions, which contribute to its distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
methyl 2,8-dihydroxy-6-(hydroxymethyl)-9-oxoxanthene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O7/c1-22-16(21)13-8(18)2-3-10-14(13)15(20)12-9(19)4-7(6-17)5-11(12)23-10/h2-5,17-19H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBSKLSIZKVBFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC2=C1C(=O)C3=C(C=C(C=C3O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58450-00-3 | |
| Record name | Sydowinin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058450003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SYDOWININ B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R78YLI0R53 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and formula of Sydowinin B?
A: this compound is a methyl-1,7-dihydroxy-3-hydroxymethyl-xanthone-8-carboxylate. Its molecular formula is C16H12O7. [, ]
Q2: What are the known sources of this compound?
A: this compound has been isolated from several fungal species, including Aspergillus sydowi, Pestalotiopsis clavispora, and Aspergillus versicolor. [, , ]
Q3: Has this compound shown any potential in targeting specific enzymes?
A: While not a primary focus of current research, one study observed that this compound displayed moderate inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP-1B), a key enzyme involved in insulin signaling and a potential target for type 2 diabetes treatment. [] The study reported an IC50 value of 81 μM for this compound against PTP-1B.
Q4: What analytical techniques are commonly employed for the detection and quantification of this compound?
A: Various chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with detectors like UV or mass spectrometry, are typically employed for the identification and quantification of this compound in complex matrices. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 5-(2,4-dimethoxyphenyl)-7-methyl-2-[[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657787.png)
![ethyl 2-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657788.png)
![ethyl (2Z)-2-[(2-methoxynaphthalen-1-yl)methylidene]-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657789.png)

![ethyl (2E)-5-(2,5-dimethoxyphenyl)-2-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657791.png)
![4-chloro-N-[(E)-(4-methylphenyl)methylideneamino]benzenesulfonamide](/img/structure/B1657793.png)
![ethyl 2-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657797.png)
![ethyl (2E)-5-(2,5-dimethoxyphenyl)-2-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657799.png)
![4-Chloro-N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]benzenesulfonamide](/img/structure/B1657800.png)
![3-chloro-N-[3-(diethylamino)propyl]-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1657801.png)
![ethyl (2Z)-7-methyl-2-[[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene]-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657802.png)

![ethyl (2Z)-2-[(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657808.png)
![ethyl (2Z)-2-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657809.png)
